

Synthesis of (Z)-Methyl heptadec-10-enoate from cis-10-heptadecenoic acid

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Compound of Interest

Compound Name: (Z)-Methyl heptadec-10-enoate

Cat. No.: B15601458

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Application Note: Synthesis of (Z)-Methyl Heptadec-10-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of **(Z)-methyl heptadec-10-enoate** from its corresponding carboxylic acid, cis-10-heptadecenoic acid. The synthesis utilizes a boron trifluoride-methanol ($\text{BF}_3 \cdot \text{MeOH}$) catalyzed esterification, a highly efficient method for the conversion of fatty acids to their methyl esters. This protocol emphasizes reaction conditions that favor the retention of the Z (cis) configuration of the carbon-carbon double bond, which is often critical for biological activity and pharmaceutical applications. Detailed methodologies for the reaction, purification, and characterization of the final product are provided, along with a summary of key quantitative data.

Introduction

(Z)-Methyl heptadec-10-enoate is the methyl ester form of cis-10-heptadecenoic acid.^[1] As a fatty acid methyl ester (FAME), it is a valuable compound in various research and development sectors, including its role as a minor component in biodiesel.^{[1][2]} In the context of drug development and biomedical research, the specific geometry of the unsaturated bond is often paramount to the molecule's biological function. Therefore, synthetic methods that preserve the

cis-isomer are essential. The esterification of carboxylic acids is a fundamental transformation in organic synthesis. Among the various methods, the use of boron trifluoride-methanol as a catalyst offers a powerful and efficient route to methyl esters.[3] This application note details a robust protocol for this conversion, with a focus on maintaining the stereochemical integrity of the starting material.

Data Presentation

A summary of the key physical and spectroscopic data for **(Z)-methyl heptadec-10-enoate** is presented in the table below for easy reference and comparison.

Property	Value
Chemical Formula	C ₁₈ H ₃₄ O ₂
Molecular Weight	282.46 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	353.1 °C at 760 mmHg
Density	0.875 g/cm ³
¹ H NMR (CDCl ₃ , est.)	δ 5.34 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH ₃), 2.30 (t, 2H, -CH ₂ COO-), 2.01 (m, 4H, -CH ₂ -CH=), 1.63 (m, 2H, -CH ₂ CH ₂ COO-), 1.28 (br s, 16H, -(CH ₂) ₈ -), 0.88 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , est.)	δ 174.3 (-COO-), 130.0 (-CH=CH-), 129.8 (-CH=CH-), 51.4 (-OCH ₃), 34.1, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7, 14.1
Mass Spectrum (EI)	Major fragments (m/z): 282 (M ⁺), 251, 222, 194, 180, 166, 152, 138, 124, 110, 96, 87, 74, 55
Purity (Typical)	≥98%

Experimental Protocols

Materials and Methods

- cis-10-Heptadecenoic acid ($\geq 98\%$ purity)
- Boron trifluoride-methanol solution (14% w/w in methanol)
- Methanol (anhydrous)
- Hexane (reagent grade)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Synthesis of (Z)-Methyl heptadec-10-enoate

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of cis-10-heptadecenoic acid in 10 mL of anhydrous methanol.
- **Addition of Catalyst:** To the stirred solution, add 2.0 mL of 14% boron trifluoride-methanol solution.
- **Reaction:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Maintain the reflux for 30 minutes. To monitor the reaction progress, aliquots can be taken and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 30 mL of hexane and 20 mL of a saturated sodium chloride solution.
- **Extraction:** Shake the separatory funnel vigorously for 1 minute and then allow the layers to separate. The **(Z)-methyl heptadec-10-enoate** will be in the upper hexane layer.
- **Washing:** Drain the lower aqueous layer. Wash the organic layer with an additional 20 mL of saturated sodium chloride solution to remove any remaining methanol and catalyst.
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the sodium sulfate and concentrate the hexane solution using a rotary evaporator to obtain the crude **(Z)-methyl heptadec-10-enoate**.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure **(Z)-methyl heptadec-10-enoate**.

Characterization

The identity and purity of the synthesized **(Z)-methyl heptadec-10-enoate** should be confirmed by spectroscopic methods:

- ^1H and ^{13}C NMR: To confirm the structure and the retention of the cis-double bond geometry.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretch.
- Gas Chromatography (GC): To determine the purity of the final product.

Mandatory Visualizations

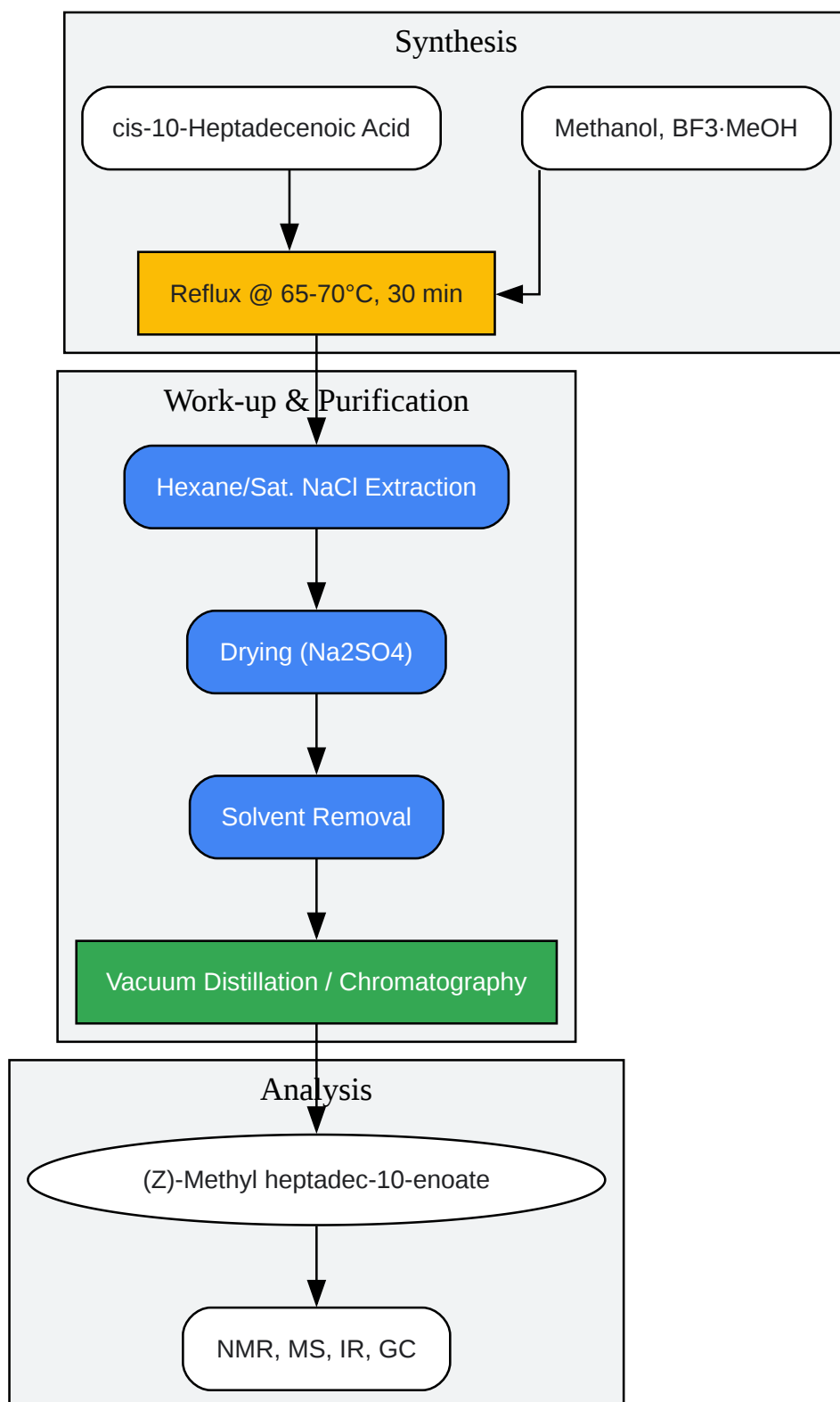
Logical Relationship of the Synthesis Protocol



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Caption: Logical workflow for the synthesis of **(Z)-Methyl heptadec-10-enoate**.

Experimental Workflow for Synthesis and Purification



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Caption: Experimental workflow for the synthesis and purification process.

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References

- 1. cis-10-Heptadecenoic acid, methyl ester [webbook.nist.gov]
- 2. cis-10-Heptadecenoic acid, methyl ester [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
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